molecular formula C14H11N3O4 B5560389 ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate

ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate

Cat. No. B5560389
M. Wt: 285.25 g/mol
InChI Key: LYUSBKUUPKVVPG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of complex heterocycles, like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, often involves multi-step reactions including cyclization, alkylation, and functional group transformations. The crystal structure of such compounds is determined using techniques like X-ray diffraction, which reveals molecular and crystallographic details essential for understanding reactivity and synthesis pathways (Hu Yang, 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives, provides insights into the spatial arrangement of atoms and the electronic environment. This information is crucial for predicting the reactivity and interaction of the molecule with biological targets or other chemical entities (N. Kumar & Uday C. Mashelker, 2006).

Chemical Reactions and Properties

The chemical behavior of these compounds can be complex, involving reactions with alkyl mono- and di-halides leading to the synthesis of new heterocyclic systems. Such reactivity is often explored to develop compounds with potential biological activities, indicating a wide range of chemical properties and reactivity profiles (S. Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are determined through experimental studies. For instance, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was elucidated using single-crystal X-ray diffraction, revealing important aspects like unit cell dimensions and molecular conformation (Hu Yang, 2009).

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

  • The compound has been utilized as a precursor in the synthesis of new pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine derivatives, demonstrating a method to create complex heterocyclic systems that may offer new avenues in drug discovery and development (Ahmed, 2002).

Reactivity and Formation of Novel Heterocyclic Systems

  • The reactivity of related pyrido and furo pyrimidinones with alkyl mono- and di-halides has been explored to synthesize new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These findings may be relevant for the development of compounds with enhanced pharmacological profiles (Sirakanyan et al., 2015).

Antimicrobial Activities

  • The exploration of the antimicrobial activities of novel synthesized compounds indicates potential applications in developing new antibacterial and antifungal agents. This highlights the importance of such compounds in addressing the challenge of antibiotic resistance and the need for new therapeutic agents (Ghashang et al., 2013).

Novel Synthesis Techniques

  • Innovative synthesis techniques have been employed to create derivatives of ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate, showcasing the potential of such compounds in facilitating the development of new chemical entities with potential application in various fields, including medicinal chemistry and material science (Youssef et al., 2011).

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper storage and disposal methods .

Future Directions

Given the interesting structure of this compound, it could be a valuable subject for future research. Studies could explore its synthesis, properties, and potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

ethyl 8-cyano-13-oxo-6-oxa-1,10-diazatricyclo[7.4.0.03,7]trideca-2,7,9,11-tetraene-12-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-2-20-14(19)10-6-16-12-9(5-15)11-8(3-4-21-11)7-17(12)13(10)18/h6-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUSBKUUPKVVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C3C(=CN2C1=O)CCO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate

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